(Heptan-3-yl)(oxolan-2-ylmethyl)amine

Description

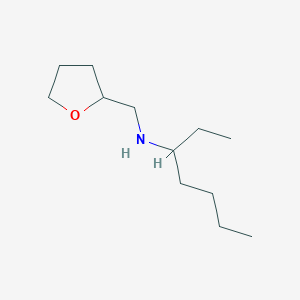

(Heptan-3-yl)(oxolan-2-ylmethyl)amine is a secondary amine featuring a linear heptan-3-yl group (C₇H₁₅) and a tetrahydrofuran (oxolan)-derived substituent (C₅H₉O) attached to the nitrogen atom. This structural duality makes the compound relevant in pharmaceutical and agrochemical research, where tailored hydrophobicity and bioavailability are critical.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)heptan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-3-5-7-11(4-2)13-10-12-8-6-9-14-12/h11-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHXPKSCGWJQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)NCC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptan-3-yl)(oxolan-2-ylmethyl)amine typically involves the reaction of heptan-3-amine with oxolane-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Heptan-3-yl)(oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The oxolane ring can be reduced to form a tetrahydrofuran derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions to form new amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of new amine derivatives with various functional groups.

Scientific Research Applications

(Heptan-3-yl)(oxolan-2-ylmethyl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Heptan-3-yl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The oxolane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (heptan-3-yl)(oxolan-2-ylmethyl)amine, differing in substituent groups, ring systems, or functionalization. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Related Amines

Isopropyl-(oxolan-2-ylmethyl)amine

- Structural Differences : Replaces the heptan-3-yl group with a smaller isopropyl (C₃H₇) chain.

- Properties : Reduced molecular weight (143.2 vs. 197.3 g/mol) and lipophilicity, enhancing aqueous solubility. The compact structure may favor faster metabolic clearance compared to the heptan-3-yl analog .

Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(oxolan-2-ylmethyl)amine

- Structural Differences: Incorporates a rigid norbornene bicyclic system instead of the linear heptan chain.

- Molecular weight (191.3 g/mol) is slightly lower than the target compound .

(1-Methyl-3-phenylpropyl)-(oxolan-2-ylmethyl)amine

- Structural Differences : Substitutes heptan-3-yl with a 4-phenylbutan-2-yl group.

- Properties : The aromatic phenyl moiety increases molecular weight (233.4 g/mol) and lipophilicity, favoring interactions with hydrophobic protein pockets. However, water solubility is likely diminished due to the bulky aromatic group .

Oxetane-Based Analogs (e.g., 2-[(2S)-oxetan-2-yl]ethan-1-amine)

- Structural Differences : Replaces the THF ring with a smaller oxetane (4-membered ether ring).

- Properties : Oxetanes exhibit greater ring strain, which can enhance metabolic stability and hydrogen-bond acceptor capacity. However, the shorter alkyl chain (ethyl vs. heptyl) reduces lipophilicity significantly (MW = 101.2 g/mol) .

Key Research Findings and Implications

Solubility Trade-offs: THF-derived substituents improve solubility relative to purely aliphatic amines, but bulky groups (e.g., norbornene, phenyl) counteract this effect.

Biological Interactions: The rigidity of bicyclic systems (e.g., norbornene) may enhance target specificity, while aromatic groups (e.g., phenyl) enable π-π stacking in receptor binding .

Biological Activity

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₉N

Molecular Weight: 169.28 g/mol

IUPAC Name: (Heptan-3-yl)(oxolan-2-ylmethyl)amine

The compound consists of a heptan chain linked to an oxolane (tetrahydrofuran) moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. This property is particularly relevant in the context of increasing antibiotic resistance.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 12.5 | Induction of apoptosis | |

| MCF-7 | 15.0 | Inhibition of PI3K/Akt pathway | |

| A549 | 10.0 | Cell cycle arrest |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancer cells. For instance, it may inhibit key enzymes involved in cell proliferation and survival pathways, thereby leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the efficacy of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load compared to control groups, suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using the MCF-7 breast cancer cell line to evaluate the compound's anticancer effects. The results showed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis, further supporting its role as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.